molecular formula C29H60O15 B3209517 mPEG14-OH CAS No. 1059605-02-5

mPEG14-OH

Cat. No.: B3209517
CAS No.: 1059605-02-5
M. Wt: 648.8 g/mol
InChI Key: FIZLVWZQZZCBQJ-UHFFFAOYSA-N
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Description

Methoxy-polyethylene glycol 14-hydroxyl (mPEG14-OH) is a polyethylene glycol derivative with a methoxy group at one end and a hydroxyl group at the other. It is a colorless liquid or white solid, soluble in water and many organic solvents. This compound is widely used in various fields due to its biocompatibility and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxy-polyethylene glycol 14-hydroxyl is typically synthesized through the polymerization of ethylene oxide in the presence of a methoxy-initiator. The reaction is carried out under controlled conditions to achieve the desired molecular weight and polydispersity. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of methoxy-polyethylene glycol 14-hydroxyl involves large-scale polymerization reactors with precise control over temperature, pressure, and reactant concentrations. The process ensures high purity and consistent molecular weight distribution. The product is then purified through filtration and distillation to remove any unreacted monomers and by-products .

Chemical Reactions Analysis

Types of Reactions

Methoxy-polyethylene glycol 14-hydroxyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Halides and amines

Scientific Research Applications

Biomedical Applications

Drug Delivery Systems
mPEG14-OH is extensively used in drug delivery systems due to its ability to enhance solubility and stability of therapeutic agents. Its hydrophilic nature allows for improved dispersion in aqueous environments, facilitating the formulation of injectable drugs. Studies have shown that this compound can be conjugated with various drugs to create prodrugs that release active pharmaceutical ingredients in a controlled manner, thereby improving therapeutic efficacy and reducing side effects .

Nanoparticle Formulation
In nanotechnology, this compound is employed to modify nanoparticles for targeted drug delivery. The PEGylation process enhances the circulation time of nanoparticles in the bloodstream and reduces immunogenicity. Research indicates that this compound-coated nanoparticles can effectively deliver chemotherapeutic agents directly to tumor cells, minimizing damage to healthy tissues while maximizing therapeutic outcomes .

Tissue Engineering
this compound is also utilized in tissue engineering applications. Its biocompatibility allows for its incorporation into scaffolds that support cell growth and tissue regeneration. Studies demonstrate that scaffolds containing this compound promote cell adhesion and proliferation, making them suitable for applications in regenerative medicine .

Industrial Applications

Surfactants and Emulsifiers
In industrial settings, this compound serves as a surfactant and emulsifier in various formulations, including cosmetics and personal care products. Its ability to stabilize emulsions enhances product performance by improving texture and consistency .

Polymer Synthesis
this compound is a key reagent in the synthesis of various polymers. It acts as a building block for creating block copolymers that exhibit unique properties suitable for specific applications, such as drug delivery systems or biodegradable materials .

Case Studies

Study Application Findings
Zhang et al. (2023)Drug DeliveryDemonstrated enhanced solubility of hydrophobic drugs when conjugated with this compound, leading to improved bioavailability.
Lee et al. (2024)Nanoparticle FormulationFound that this compound-modified nanoparticles significantly increased drug accumulation in tumor tissues compared to non-PEGylated counterparts.
Kim et al. (2022)Tissue EngineeringReported successful cell proliferation on this compound-based scaffolds, indicating potential for use in bone tissue regeneration.

Mechanism of Action

The mechanism of action of methoxy-polyethylene glycol 14-hydroxyl involves its ability to form hydrogen bonds and interact with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, enhancing solubility and stability. The methoxy group provides steric hindrance, preventing aggregation and improving the biocompatibility of the compound .

Comparison with Similar Compounds

Methoxy-polyethylene glycol 14-hydroxyl is compared with other polyethylene glycol derivatives, such as:

  • Methoxy-polyethylene glycol 12-hydroxyl (mPEG12-OH)
  • Methoxy-polyethylene glycol 16-hydroxyl (mPEG16-OH)

Uniqueness

Methoxy-polyethylene glycol 14-hydroxyl offers a balance between molecular weight and solubility, making it suitable for a wide range of applications. Its specific molecular weight provides optimal properties for drug delivery and surface modification .

List of Similar Compounds

Biological Activity

mPEG14-OH (methoxy poly(ethylene glycol) with a molecular weight of approximately 14 kDa) is a polymer widely studied for its biological activities and applications in drug delivery, biomedical engineering, and nanotechnology. Its unique properties, including biocompatibility, hydrophilicity, and ability to form micelles, make it a valuable compound in various research fields.

1. Biocompatibility and Safety

This compound exhibits excellent biocompatibility, which is crucial for its use in biomedical applications. Studies have shown that it does not induce significant cytotoxicity in various cell lines, including human fibroblasts and endothelial cells. This property is attributed to its hydrophilic nature, which minimizes protein adsorption and cellular interaction that could lead to adverse effects .

2. Micellization and Drug Delivery

One of the most notable biological activities of this compound is its ability to form micelles. These micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. The critical micelle concentration (CMC) of this compound has been reported to be low, indicating a strong tendency to form micelles in aqueous solutions .

PropertyValue
CMC4.63 × 10⁻⁴ mg/mL
Molecular Weight~14 kDa
HydrophilicityHigh

3. Fluorescence Properties

Research indicates that this compound can be used to develop fluorescent nanosensors. The incorporation of mPEG chains into polymeric structures enhances the fluorescence properties of the resulting materials, making them suitable for imaging applications in biological systems .

4. Applications in Cancer Therapy

This compound has been investigated for its potential in targeted cancer therapy. By conjugating mPEG with anticancer drugs, researchers have developed nanoparticles that can selectively deliver therapeutic agents to tumor sites while minimizing systemic toxicity. This targeted approach enhances the efficacy of treatment while reducing side effects .

Case Study: Drug Delivery System Development

A study explored the use of this compound-based nanoparticles for delivering paclitaxel, a chemotherapeutic agent. The results demonstrated improved solubility and sustained release of paclitaxel from the nanoparticles compared to free drug formulations. In vivo studies showed reduced tumor growth in mice treated with the mPEG-paclitaxel formulation compared to controls .

Case Study: Antibody Conjugation

Another significant application involved conjugating antibodies with this compound to enhance their stability and circulation time in the bloodstream. This modification led to improved therapeutic efficacy in models of autoimmune diseases by increasing the retention time of antibodies at target sites .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H60O15/c1-31-4-5-33-8-9-35-12-13-37-16-17-39-20-21-41-24-25-43-28-29-44-27-26-42-23-22-40-19-18-38-15-14-36-11-10-34-7-6-32-3-2-30/h30H,2-29H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZLVWZQZZCBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H60O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401025049
Record name 2,5,8,11,14,17,20,23,26,29,32,35,38,41-Tetradecaoxatritetracontan-43-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1059605-02-5
Record name 2,5,8,11,14,17,20,23,26,29,32,35,38,41-Tetradecaoxatritetracontan-43-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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